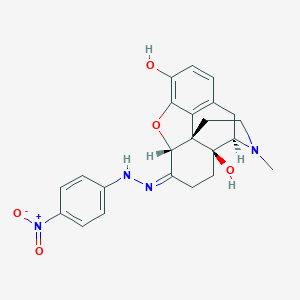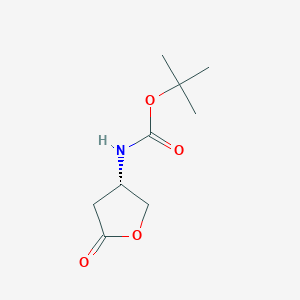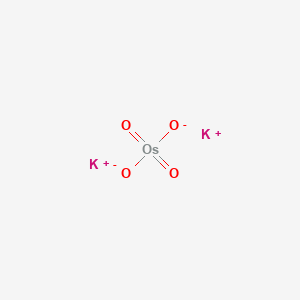
5-Chloro-2,4,8-trimethylquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
5-Chloro-2,4,8-trimethylquinoline: is utilized in proteomics research as a biochemical tool . It aids in the study of protein expression, modification, and interaction. Its role in proteomics can be pivotal for understanding disease mechanisms and identifying potential therapeutic targets.
Medicinal Chemistry
This compound serves as a pharmacophore in medicinal chemistry due to its quinoline scaffold, which is present in various therapeutic agents . It’s involved in the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Industrial Chemistry
In industrial chemistry, 5-Chloro-2,4,8-trimethylquinoline is part of the synthesis of heterocyclic compounds that are pharmacologically active . It’s also significant for the development of greener and more sustainable chemical processes, aligning with societal expectations for environmentally friendly practices.
Biochemistry
As a biochemical, it’s used for research purposes, particularly in the study of proteomics . It helps in dissecting the complex biochemical pathways and understanding the molecular underpinnings of various biological processes.
Organic Synthesis
This compound is integral in organic synthesis, providing a versatile scaffold for the construction of complex molecules . It’s used in classical synthesis protocols and modern approaches like transition metal-catalyzed reactions and green synthesis methods.
Chemical Research
5-Chloro-2,4,8-trimethylquinoline: is a valuable research chemical in chemical research, contributing to the development of new synthetic routes and the exploration of chemical reactivity . It’s a key player in the quest for novel compounds with potential industrial and pharmaceutical applications.
Propiedades
IUPAC Name |
5-chloro-2,4,8-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEBXFHTABSRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589207 | |
| Record name | 5-Chloro-2,4,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105908-43-8 | |
| Record name | 5-Chloro-2,4,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)








![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)


